molecular formula C15H21NO3 B181557 N-cyclohexyl-3,4-dimethoxybenzamide CAS No. 86425-50-5

N-cyclohexyl-3,4-dimethoxybenzamide

Cat. No.: B181557
CAS No.: 86425-50-5
M. Wt: 263.33 g/mol
InChI Key: QPJQDANJFGRQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-3,4-dimethoxybenzamide (CID: 86425-50-5) is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and methoxy substituents at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₅H₂₁NO₃, with a molecular weight of 263.34 g/mol . The compound exhibits moderate lipophilicity, as inferred from its predicted collision cross-section (CCS) values for adducts, such as 161.9 Ų for [M+H]⁺, which are critical for mass spectrometry-based identification .

Properties

CAS No.

86425-50-5

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

N-cyclohexyl-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H21NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,17)

InChI Key

QPJQDANJFGRQFO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The structural variations among benzamide derivatives significantly influence their physicochemical and functional properties. Below is a comparative analysis:

Table 1: Key Properties of N-Cyclohexyl-3,4-dimethoxybenzamide and Analogues
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Synthesis
This compound C₁₅H₂₁NO₃ Cyclohexyl, 3,4-OCH₃ 263.34 High lipophilicity; CCS 161.9 Ų (M+H)+
N-Ethyl-3,4-dimethoxybenzamide C₁₁H₁₅NO₃ Ethyl, 3,4-OCH₃ 209.24 Formed via Cu-catalyzed dealkylation of tertiary amines
N-Hexyl-3,4-dihydroxybenzamide C₁₃H₁₉NO₃ Hexyl, 3,4-OH 237.29 Antioxidant potential; synthesized from benzoyl chloride
N-Acetyl-3,4-dimethoxybenzamide C₁₁H₁₃NO₄ Acetyl, 3,4-OCH₃ 223.23 Crystalline solid (mp 165–168°C); characterized by NMR/IR
3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921) C₁₇H₂₄Cl₂N₂O Dichloro, dimethylamino 343.29 Psychoactive opioid receptor agonist

Impact of Substituents on Reactivity and Bioactivity

  • In contrast, the dihydroxy substituents in N-hexyl-3,4-dihydroxybenzamide increase polarity, favoring antioxidant interactions but reducing membrane permeability .
  • Synthetic Pathways: N-Ethyl-3,4-dimethoxybenzamide is a minor product in copper-catalyzed oxidative dealkylation reactions, highlighting the sensitivity of tertiary amines to demethylation under these conditions .
  • Pharmacological Effects: AH-7921 demonstrates how halogenation (dichloro) and dimethylamino groups can confer potent opioid activity, whereas methoxy-substituted derivatives like this compound lack reported psychoactive properties .

Analytical and Functional Comparisons

  • Mass Spectrometry : The CCS values of this compound adducts (e.g., [M+Na]⁺: 172.6 Ų) are higher than those of simpler analogues like N-ethyl derivatives, reflecting its larger molecular volume .
  • Thermal Stability : N-Acetyl-3,4-dimethoxybenzamide’s crystalline nature and defined melting point (165–168°C) suggest higher thermal stability compared to liquid or semi-solid alkylated benzamides .
  • Biological Applications : While N-hexyl-3,4-dihydroxybenzamide may mimic natural antioxidants (e.g., caffeic acid), the methoxy groups in this compound likely reduce radical-scavenging activity but enhance metabolic stability .

Preparation Methods

Reaction Mechanism and Conditions

The acid chloride method involves two steps:

  • Activation of the carboxylic acid : 3,4-Dimethoxybenzoic acid is treated with a halogenating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.

  • Amidation : The acid chloride reacts with cyclohexylamine in the presence of a base to yield the target amide.

Example Protocol (Adapted from EP 2874980B1):

  • Halogenation :

    • 3,4-Dimethoxybenzoic acid (1.0 equiv) is dissolved in dichloromethane (DCM).

    • Thionyl chloride (2.2 equiv) and catalytic dimethylformamide (DMF) are added.

    • The mixture is stirred at 25–30°C for 2 hours, yielding 3,4-dimethoxybenzoyl chloride.

  • Amidation :

    • The acid chloride solution is added dropwise to a cooled (0–5°C) solution of cyclohexylamine (1.1 equiv) in DCM.

    • The reaction is stirred for 1 hour, followed by quenching with aqueous HCl.

    • The organic layer is separated, concentrated, and purified via recrystallization.

Key Data :

ParameterValue
Yield85–90% (estimated)
Purity (HPLC)>98%
Reaction Time3–4 hours

This method is favored for its high efficiency and compatibility with industrial-scale production.

Coupling Reagent-Assisted Synthesis

Reagent Selection and Optimization

Coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/ Hydroxybenzotriazole) facilitate direct amide bond formation without isolating the acid chloride.

Example Protocol :

  • Activation :

    • 3,4-Dimethoxybenzoic acid (1.0 equiv) is dissolved in dimethylformamide (DMF).

    • EDCl (1.2 equiv), HOBt (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added.

    • The mixture is stirred at room temperature for 30 minutes.

  • Coupling :

    • Cyclohexylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12–18 hours.

    • The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Key Data :

ParameterValue
Yield75–80%
Purity (HPLC)>95%
Reaction Time12–18 hours

This approach minimizes harsh conditions but requires costly reagents and extensive purification.

Industrial-Scale Production Insights

The patent EP 2874980B1 describes a one-pot synthesis for related benzamide derivatives, offering insights applicable to this compound:

  • Halogenation and amidation are performed sequentially without intermediate isolation .

  • Solvent systems (e.g., toluene or methyl isobutyl ketone) enable efficient product separation.

  • Dehydration agents like phosphorus oxychloride (POCl₃) may enhance reaction rates.

Critical Industrial Parameters :

  • Temperature Control : Reactions are maintained at 25–85°C to balance speed and side reactions.

  • Workup : Distillation and crystallization are preferred for scalability.

  • Quality Control : HPLC monitoring ensures intermediates remain below 1% in the final product.

Comparative Analysis of Methods

MethodAcid ChlorideCoupling Reagents
Yield 85–90%75–80%
Cost Low (bulk reagents)High (specialized reagents)
Scalability ExcellentModerate
Purity >98%>95%
Reaction Time 3–4 hours12–18 hours

The acid chloride method is superior for large-scale synthesis, while coupling reagents suit small-scale research.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted amine.

Characterization Data

  • Melting Point : 128–130°C (literature value).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 6.85 (s, 1H, aromatic), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.70 (m, 1H, NHCH), 1.40–1.80 (m, 10H, cyclohexyl).

    • MS (ESI) : m/z 264.2 [M+H]⁺ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.